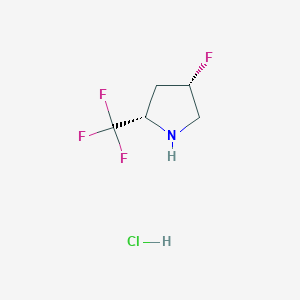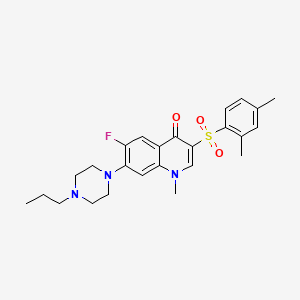![molecular formula C23H26N4O5S3 B2631803 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 865176-54-1](/img/structure/B2631803.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a benzo[d]thiazol derivative, which is a type of heterocyclic compound. Benzo[d]thiazols are known for their wide range of biological activities and are key materials for making naphthalene .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Some properties that could be relevant include its molecular weight, boiling point, and solubility in various solvents .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on thiazole and benzamide derivatives has highlighted their potential in antimicrobial and antifungal applications. Compounds with thiazole and benzamide frameworks have been found to exhibit sensitivity to both Gram-positive and Gram-negative bacteria, and certain compounds have also shown antifungal activity against Candida albicans (Sych et al., 2019). Other studies have synthesized derivatives of benzamide that demonstrated significant antibacterial and antifungal activities in vitro, indicating their potential as antimicrobial agents (Priya et al., 2006).
Cytotoxic Evaluation for Cancer Therapy
Benzamide derivatives have been synthesized and evaluated for cytotoxic activities against human breast cancer cell lines, showing promising results as chemotherapeutic agents. Schiff bases derived from sulfonamide have exhibited excellent cytotoxic activity against breast cancer cell lines, hinting at their potential in cancer therapy (Govindaraj et al., 2021).
Synthesis Methods and Chemical Properties
Studies have also delved into the synthesis methods and structural analysis of benzamide derivatives. Solid-phase synthesis techniques have been used to create derivatives like N-p-Methylbenzyl benzamide, with its crystal structure providing insights into its molecular arrangement (Luo & Huang, 2004).
Anticancer and Antimicrobial Activities
Various benzamide derivatives have been designed and synthesized to target specific biological activities. Some have been evaluated against cancer cell lines, showing significant anticancer activities, while others have demonstrated antimicrobial efficacy, suggesting their versatility in therapeutic applications (Ravinaik et al., 2021; Chawla, 2016).
properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S3/c1-3-12-27-20-11-10-19(34(24,29)30)14-21(20)33-23(27)25-22(28)17-6-8-18(9-7-17)35(31,32)26-13-4-5-16(2)15-26/h3,6-11,14,16H,1,4-5,12-13,15H2,2H3,(H2,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRZOKIXKFQLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2631723.png)


![1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2631729.png)



![2-bromo-5-fluoro-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2631737.png)


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2631740.png)
![1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2631741.png)
![(4-((4-fluorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2631743.png)